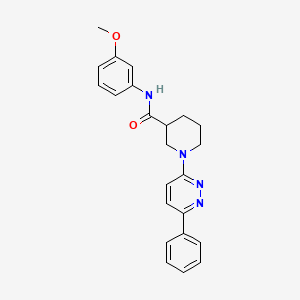
N-(3-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C23H24N4O2 and its molecular weight is 388.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses based on available literature.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C24H25N5O2
- Molecular Weight : 415.497 g/mol
- Purity : Typically around 95% in research applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). The compound acts as a modulator of neurotransmitter systems, including acetylcholine and dopamine pathways, which are crucial for cognitive functions and mood regulation.
Key Mechanisms:
- Kynurenine Monooxygenase Inhibition : Research indicates that derivatives of pyridazine compounds have shown promise as inhibitors of kynurenine monooxygenase (KMO), an enzyme implicated in neurodegenerative diseases such as Huntington's disease. This inhibition leads to an increase in neuroprotective metabolites and a decrease in neurotoxic ones .
- Nicotinic Acetylcholine Receptor Modulation : The compound may also exhibit partial agonist activity at nicotinic acetylcholine receptors, which are important for cognitive enhancement and neuroprotection .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. The compound's ability to penetrate the blood-brain barrier enhances its potential as a CNS-active agent.
In Vivo Studies
Animal studies have shown that this compound can improve cognitive function and exhibit neuroprotective effects in models of neurodegeneration. For instance, in R6/2 mice models of Huntington's disease, the compound was effective in modulating kynurenine pathway metabolites, leading to improved cognitive outcomes .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Huntington's Disease Model : In R6/2 mice, administration of KMO inhibitors related to this compound led to increased levels of kynurenic acid while reducing 3-hydroxykynurenine levels, suggesting a protective effect against neurodegeneration .
- Cognitive Enhancement : Compounds similar in structure have been tested for their effects on learning and memory in rodent models, showing promising results in enhancing cognitive performance .
Data Table: Summary of Biological Activity
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-29-20-11-5-10-19(15-20)24-23(28)18-9-6-14-27(16-18)22-13-12-21(25-26-22)17-7-3-2-4-8-17/h2-5,7-8,10-13,15,18H,6,9,14,16H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRVQRSOSDPPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













